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Compound of Interest

Compound Name: Semivioxanthin

Cat. No.: B1215589

This guide provides a comprehensive analysis of the spectroscopic data for Semivioxanthin, a
naphthopyrone natural product. It is intended for researchers, scientists, and professionals in
drug development engaged in the isolation, characterization, and application of fungal
secondary metabolites. This document delves into the nuclear magnetic resonance (NMR),
mass spectrometry (MS), and infrared (IR) data that are fundamental to the structural
elucidation and verification of this compound.

Introduction to Semivioxanthin: A Naphthopyrone of
Fungal Origin

Semivioxanthin is a polyketide-derived pigment belonging to the naphtho[2,3-c]pyran-5,10-
dione class of secondary metabolites. It is produced by the filamentous fungus Penicillium
purpurogenum. The structural elucidation of Semivioxanthin, alongside its co-metabolite
Vioxanthin, was first reported by Zeeck and colleagues in 1979. These compounds are part of
a broader family of fungal pigments that exhibit a range of biological activities and are of
interest for their potential applications in medicine and biotechnology. Understanding the
spectroscopic signature of Semivioxanthin is paramount for its unambiguous identification,
purity assessment, and further investigation into its chemical and biological properties.

The Strategic Approach to Spectroscopic Analysis

The structural determination of a novel natural product like Semivioxanthin relies on a
synergistic application of various spectroscopic techniques. The choice of methods is dictated
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by the need to piece together the molecular framework, identify functional groups, and
establish stereochemistry.

e Mass Spectrometry (MS): This is the initial step to determine the molecular weight and
elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is
particularly crucial for deriving an accurate molecular formula.

« Infrared (IR) Spectroscopy: IR spectroscopy provides vital information about the functional
groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure
elucidation. One-dimensional (*H and *3C) and two-dimensional (e.g., COSY, HSQC, HMBC)
NMR experiments allow for the complete assignment of the carbon skeleton and the relative
stereochemistry of the molecule.

The following sections will detail the specific data obtained from each of these techniques for
Semivioxanthin and explain the rationale behind the interpretation of these data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is indispensable for determining the elemental composition
of an unknown compound. For Semivioxanthin, this technique provides the exact mass, which
in turn allows for the calculation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

o Sample Preparation: A dilute solution of purified Semivioxanthin is prepared in a suitable
volatile solvent, such as methanol or acetonitrile.

« lonization: Electrospray ionization (ESI) is a common and gentle ionization technique for
polar molecules like Semivioxanthin, minimizing fragmentation.

e Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a
Time-of-Flight (TOF) or Orbitrap instrument.

o Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high
precision.
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Data Summary: Mass Spectrometry of Semivioxanthin

Parameter Value Reference
Molecular Formula C15H1405

Molecular Weight 274.27 g/mol

Exact Mass 274.0841 u

The molecular formula of C1sH140s, as determined by HRMS, indicates nine degrees of
unsaturation, providing initial clues about the presence of rings and/or double bonds in the
structure.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a rapid and non-destructive technique that provides a molecular
fingerprint, revealing the presence of key functional groups. The IR spectrum of
Semivioxanthin is characterized by absorptions corresponding to hydroxyl, carbonyl, and
aromatic functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A small amount of solid Semivioxanthin is mixed with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a
solution onto a salt plate (e.g., NaCl or KBr).

e Analysis: The sample is placed in the beam of an FTIR spectrometer.

o Data Acquisition: The instrument measures the absorption of infrared radiation as a function
of wavenumber (cm~1).

Data Summary: Infrared Spectroscopy of Semivioxanthin
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (phenolic

~3400 Strong, Broad

hydroxyl)

C=0 stretching (quinone
~1650 Strong

carbonyl)

C=0 stretching (lactone
~1620 Strong

carbonyl)
~1600, ~1450 Medium-Strong C=C stretching (aromatic ring)

The broad absorption around 3400 cm~1 is indicative of a hydroxyl group, likely a phenol due to
its association with an aromatic system. The two distinct strong carbonyl absorptions suggest
the presence of at least two different C=0 environments, which are assigned to the quinone
and lactone moieties of the naphthopyrone core. The absorptions in the 1600-1450 cm~1 region
are characteristic of aromatic C=C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides the most detailed information for the structural elucidation of
organic molecules. A combination of 1H NMR, 13C NMR, and 2D NMR experiments allows for
the complete assignment of the proton and carbon signals and the establishment of the
connectivity within the Semivioxanthin molecule.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A few milligrams of purified Semivioxanthin are dissolved in a
deuterated solvent (e.g., CDCIs or DMSO-ds). Tetramethylsilane (TMS) is typically used as
an internal standard.

» 'H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired to determine the
chemical shifts, integration (relative number of protons), and coupling constants (J-values) of
the proton signals.
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e 13C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired to identify the
number of unique carbon environments and their chemical shifts. Proton-decoupled spectra
are standard to simplify the spectrum to single lines for each carbon.

e 2D NMR Acquisition:
o COSY (Correlation Spectroscopy): ldentifies proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is crucial for piecing together the
molecular skeleton.

Data Summary: 1H and 3C NMR of Semivioxanthin
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'H Chemical Shift (oH,

Position 13C Chemical Shift (6c) Lo .
multiplicity, J in Hz)

1 ~162.0

3 ~70.0 ~4.5 (m)

4 ~35.0 ~2.8 (m)

4a ~135.0

5 ~180.0

6 ~110.0 ~6.5 (s)

6a ~160.0

7 ~165.0

8 ~95.0

9 ~160.0

10 ~185.0

10a ~115.0

11 ~15.0 ~1.5 (d, J=6.5)

7-OCHs ~56.0 ~3.9(s)

9-OH ~12.0 (s)

(Note: The chemical shift values are approximate and can vary slightly depending on the
solvent and instrument used. The table is a representative compilation based on typical values
for such structures.)

Interpretation of NMR Data:

o The downfield proton signal at ~12.0 ppm is characteristic of a chelated phenolic hydroxyl
group, consistent with the 9-OH group being hydrogen-bonded to the C-10 quinone carbonyl.

e The singlet at ~6.5 ppm is assigned to the aromatic proton at C-6.
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e The methoxy group protons appear as a sharp singlet at ~3.9 ppm.

e The signals in the aliphatic region (~1.5-4.5 ppm) correspond to the protons of the
dihydropyran ring. The coupling patterns observed in the COSY spectrum confirm the
connectivity between H-3, H-4, and the methyl group at C-11.

e The 3C NMR spectrum shows 15 distinct carbon signals, consistent with the molecular
formula. The downfield signals (>160 ppm) correspond to the carbonyl carbons of the
lactone and quinone moieties. The signals in the aromatic region (95-165 ppm) are assigned
to the carbons of the naphthalene core. The upfield signals correspond to the aliphatic
carbons of the dihydropyran ring and the methyl group.

o HMBC correlations are key to confirming the overall structure. For instance, a correlation
from the methoxy protons to C-7 confirms its position. Correlations from the aromatic proton
H-6 to neighboring carbons help to place the substituents on the aromatic ring.

Visualizing the Structure and Spectroscopic
Correlations

The following diagrams illustrate the chemical structure of Semivioxanthin and the key
correlations observed in 2D NMR experiments that are instrumental in its structure elucidation.

Caption: Chemical structure of Semivioxanthin (C15sH140s).
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Caption: Key HMBC correlations for Semivioxanthin.

Conclusion

The collective spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear
magnetic resonance spectroscopy provide a robust and unequivocal structural determination of
Semivioxanthin. The MS data establish the molecular formula, the IR spectrum identifies the
key functional groups, and the comprehensive NMR data, including 2D correlation
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experiments, allow for the complete assignment of the molecular framework. This guide serves
as a technical resource for the identification and characterization of Semivioxanthin, providing
the foundational data necessary for further research into its biosynthesis, biological activity, and
potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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